tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20382246
InChI: InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-9-5-7-10(8-6-9)19(16,17)13-4/h5-8,13H,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C12H18N2O4S
Molecular Weight: 286.35 g/mol

tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate

CAS No.:

Cat. No.: VC20382246

Molecular Formula: C12H18N2O4S

Molecular Weight: 286.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate -

Specification

Molecular Formula C12H18N2O4S
Molecular Weight 286.35 g/mol
IUPAC Name tert-butyl N-[4-(methylsulfamoyl)phenyl]carbamate
Standard InChI InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-9-5-7-10(8-6-9)19(16,17)13-4/h5-8,13H,1-4H3,(H,14,15)
Standard InChI Key CUWMJEOGSLCTDA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC

Introduction

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₄S
Molecular Weight286.35 g/mol
CAS Number1490554-79-4
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC
InChIKeyCUWMJEOGSLCTDA-UHFFFAOYSA-N

The Boc group’s steric bulk and electron-withdrawing sulfamoyl moiety influence reactivity in nucleophilic substitutions and cross-coupling reactions .

Synthesis and Optimization

Industrial-Scale Considerations

  • Automation: Continuous-flow reactors improve reproducibility and reduce reaction times .

  • Green Chemistry: Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) are increasingly adopted .

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in DMSO>50 mg/mL
StabilityStable at RT (24 months)
Melting Point152–155°C (decomposes)

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, chloroform) but is insoluble in water . Stability studies indicate no degradation under inert atmospheres, though prolonged exposure to moisture should be avoided .

Applications in Research

Medicinal Chemistry

  • Enzyme Inhibition: The sulfamoyl group binds to zinc-containing enzymes (e.g., carbonic anhydrase), enabling applications in glaucoma therapy .

  • Anti-Inflammatory Activity: Derivatives show 54–39% inhibition in carrageenan-induced edema models, comparable to indomethacin .

Organic Synthesis

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives for materials science .

  • Protecting Group Strategies: The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), enabling sequential functionalization .

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use fume hood

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.51 (s, 9H, Boc), 3.01 (s, 3H, N-CH₃), 7.45–7.60 (m, 4H, aromatic) .

  • IR (cm⁻¹): 1685 (C=O), 1320 (S=O), 1150 (C-O) .

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.2 min .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator